2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide is a chemical compound with the molecular formula C13H10N2O4. It consists of 10 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide involves several steps. One common method includes the reaction of 2-hydroxybenzoyl chloride with nicotinamide in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as dichloromethane. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The compound’s hydroxyl groups play a crucial role in its binding to target molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide can be compared with other similar compounds such as:
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreens and has a similar benzoyl structure.
Bemotrizinol: Another UV filter with a triazine core, used in sunscreens for its broad-spectrum UV protection. The uniqueness of this compound lies in its specific hydroxyl and nicotinamide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53390-23-1 |
---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
5-(2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N2O4/c14-12(18)9-5-7(6-15-13(9)19)11(17)8-3-1-2-4-10(8)16/h1-6,16H,(H2,14,18)(H,15,19) |
InChI-Schlüssel |
VVMYGDKKMJHXML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)C(=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.